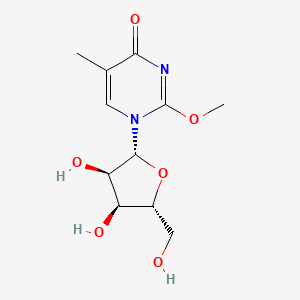
5-Methyl-2-O-methyl-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-O-methyl-uridine is a modified nucleoside, specifically a thymidine analog. It is characterized by the presence of a methyl group at the 5th position and a methoxy group at the 2’ position of the ribose sugar. This compound is known for its insertional activity towards replicated DNA, making it useful in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-O-methyl-uridine typically involves the methylation of uridine derivatives. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 2’ position. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
For large-scale production, the process may involve the use of more efficient and cost-effective reagents and catalysts. Industrial methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of protective groups during synthesis is also common to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-O-methyl-uridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction can produce deoxyuridine analogs .
Applications De Recherche Scientifique
5-Methyl-2-O-methyl-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of RNA modifications and their effects on cellular processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of nucleic acid-based drugs and as a labeling agent in molecular biology experiments .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-O-methyl-uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, disrupting normal DNA synthesis and function. This can lead to the inhibition of cell proliferation, making it useful in cancer research and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluridine: Lacks the methoxy group at the 2’ position.
2’-O-Methyluridine: Lacks the methyl group at the 5th position.
Thymidine: The deoxyribonucleoside counterpart without the hydroxyl group at the 2’ position
Uniqueness
5-Methyl-2-O-methyl-uridine is unique due to its dual modifications at both the 5th and 2’ positions. This dual modification enhances its stability and makes it more resistant to enzymatic degradation, which is advantageous for its use in therapeutic applications and molecular biology research .
Propriétés
Formule moléculaire |
C11H16N2O6 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18-2)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
LTVSTRRNQLBTBJ-FDDDBJFASA-N |
SMILES isomérique |
CC1=CN(C(=NC1=O)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC1=CN(C(=NC1=O)OC)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


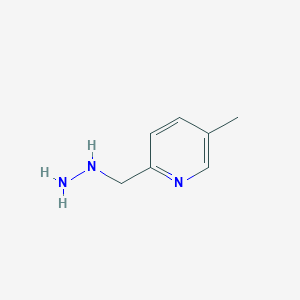
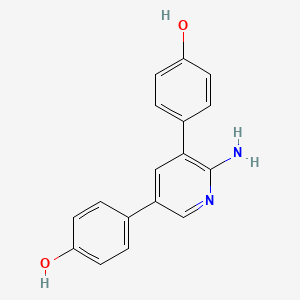

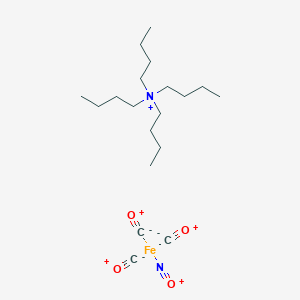
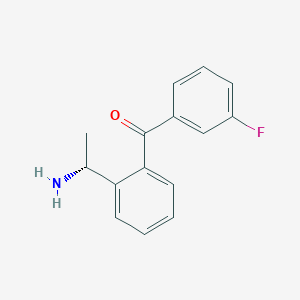
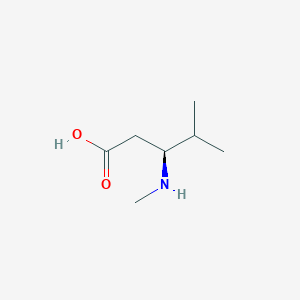
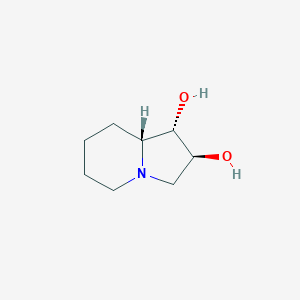
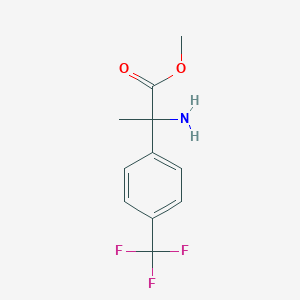

![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)



